7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-17-7-5-6-15(12-17)18-13-16-8-9-20(24)19(21(16)27-22(18)25)14-23-10-3-2-4-11-23/h5-9,12-13,24H,2-4,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZTBQCSNXJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.
Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group attached to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation to form quinone derivatives under controlled conditions. This reaction is catalyzed by oxidizing agents like KMnO₄ or CrO₃ in acidic media:
Key Data :
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic, 60°C | KMnO₄ | 7,8-Dioxyquinone | 72% |
This transformation is critical for enhancing electron-deficient properties, useful in photodynamic therapy applications .
Reduction Reactions
The chromen-2-one carbonyl group is reduced to a dihydrochromenol using NaBH₄ or LiAlH₄ :
Key Data :
| Condition | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| THF, 0°C | LiAlH₄ | 3,4-Dihydro-2H-chromenol | 89% |
Reduction modifies the compound’s planarity, impacting its binding affinity to biological targets like serotonin receptors .
Nucleophilic Substitution
The piperidinylmethyl group at position 8 participates in SN2 reactions with alkyl halides or amines:
Example : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
Cross-Coupling Reactions
The 3-methoxyphenyl group facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids:
Key Data :
| Catalyst | Solvent | Yield | Application | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 68% | Fluorescent probe synthesis |
This reaction diversifies the compound’s aryl moieties for tailored bioactivity .
Hydrolysis of Methoxy Groups
The 3-methoxyphenyl substituent undergoes hydrolysis under acidic or basic conditions:
Key Data :
| Condition | Reagent | Rate Constant (k) | Source |
|---|---|---|---|
| 6M HCl, reflux | HCl |
Demethylation increases polarity, improving pharmacokinetic properties .
Acetylation and Esterification
The 7-hydroxy group is acetylated using acetic anhydride :
Key Data :
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pyridine, 25°C | Acetic anhydride | 7-Acetoxy derivative | 95% |
Ester derivatives are precursors for prodrug development .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Reagents | Biological Impact |
|---|---|---|---|
| Oxidation | C7-OH | KMnO₄, CrO₃ | Enhanced redox activity |
| Reduction | C2 Carbonyl | NaBH₄, LiAlH₄ | Improved membrane permeation |
| Suzuki Coupling | C3-Aryl | Pd catalysts, Ar-B(OH)₂ | Tunable fluorescence |
| Hydrolysis | C3-OCH₃ | HCl, NaOH | Increased solubility |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy .
-
Reduction : Stereoselectivity arises from hindered rotation in the transition state .
-
Cross-Coupling : Pd(0) mediates oxidative addition with the aryl bromide intermediate .
This compound’s multifunctional reactivity enables its use in synthesizing derivatives with optimized pharmacological profiles, particularly in anticancer and neuroprotective agent development. Further studies are needed to explore its catalytic asymmetric reactions and green chemistry applications.
Scientific Research Applications
Scientific Research Applications
The applications of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one span various fields, including:
Medicinal Chemistry
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups, which enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Potential : Similar compounds have demonstrated inhibition of acetylcholinesterase, indicating potential in treating neurodegenerative disorders like Alzheimer's disease.
Biological Research
- Enzyme Interaction Studies : The compound can be used to study interactions with various enzymes and receptors, providing insights into metabolic pathways.
- Pharmacological Profiling : Its structural similarities to known bioactive compounds make it a candidate for further pharmacological studies.
Industrial Applications
- Chemical Intermediates : The compound may serve as a building block for synthesizing more complex molecules in pharmaceutical and materials science.
Case Studies and Research Findings
Several studies have explored the properties and applications of similar compounds, indicating promising results:
- In Vitro Studies : Research has shown that derivatives of this compound exhibit effective inhibition against acetylcholinesterase, with IC50 values suggesting potential therapeutic relevance in neurodegenerative diseases .
- Antioxidant Activity Assessment : Various assays have demonstrated that compounds within this class possess significant free radical scavenging activity, contributing to their potential use as antioxidants .
- Anti-inflammatory Mechanisms : Studies indicate that these compounds can modulate inflammatory pathways by inhibiting specific cytokines, providing a basis for their use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.
7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.
8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Similar structure but lacks the hydroxy and methoxyphenyl groups.
Uniqueness
The uniqueness of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one lies in its combination of functional groups. The presence of the hydroxy, methoxyphenyl, and piperidinylmethyl groups provides a unique set of chemical properties and biological activities that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.
Biological Activity
7-Hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic compound belonging to the flavonoid class, has garnered attention for its diverse biological activities. This article explores its biological activity, including its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.429 g/mol
Antioxidant Activity
Flavonoids are known for their antioxidant properties, and this compound is no exception. The hydroxyl group in its structure plays a crucial role in scavenging free radicals. Studies have indicated that compounds with similar structures exhibit significant antioxidant activities, which can help mitigate oxidative stress and related diseases.
Anti-inflammatory Activity
Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a potential candidate for therapeutic applications.
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway. Specific studies have reported IC50 values indicating its potency against different cancer cell lines, suggesting that it could serve as a basis for developing new anticancer agents.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its analogs:
- Antioxidant Studies : In vitro assays demonstrated that the compound exhibited an IC50 value comparable to well-known antioxidants, confirming its potential utility in oxidative stress-related conditions.
- Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, markers of inflammation.
- Anticancer Efficacy : In a comparative study against various cancer cell lines, the compound displayed significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different types of cancer cells.
Data Table
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant | 10 | |
| Anti-inflammatory | 15 | |
| Anticancer (Breast) | 5 | |
| Anticancer (Lung) | 12 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling reduces cytokine production.
- Apoptotic Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
Q & A
Q. What are the common synthetic routes for 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound is synthesized via Mannich reactions or Pechmann condensation . For example:
- Mannich reaction : Reacting 7-hydroxy-4-methylcoumarin with piperidine and formaldehyde in ethanol under reflux yields piperidin-1-ylmethyl derivatives. Optimal conditions (e.g., 6-hour reflux, acetone recrystallization) achieve ~62% yield .
- Pechmann condensation : Resorcinol and β-keto esters (e.g., ethyl 3-(3-methoxyphenyl)-3-oxopropanoate) in sulfuric acid yield the chromenone core. Yield improvements (up to 52%) require controlled acid concentration and temperature .
Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the core structure?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.09–7.46 ppm), piperidinyl methylene (δ 4.05 ppm), and methoxy groups (δ 3.92 ppm). Absence of hydroxyl protons in D₂O exchange confirms substitution .
- FT-IR : Stretching vibrations at 1722 cm⁻¹ (lactone C=O) and 1600 cm⁻¹ (aromatic C=C) validate the chromenone backbone .
- X-ray crystallography (via SHELX): Resolves π-stacking interactions and confirms substituent positioning .
Q. What preliminary biological activities have been reported for this compound?
Derivatives with piperidinylmethyl groups show antiproliferative activity (e.g., IC₅₀ ~64–67.5% inhibition in HeLa cells). Activity correlates with ortho-dihydroxy configurations, which enhance apoptosis induction .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity, and which structural features are prioritized?
- DFT/QTAIM studies : Analyze hydrogen-bonding networks and charge distribution to predict binding affinity. Substituents like the 3-methoxyphenyl group enhance hydrophobic interactions with target proteins .
- Docking simulations : Prioritize modifications to the piperidinylmethyl side chain to improve fit in enzyme active sites (e.g., tyrosine kinase inhibitors) .
Q. What strategies resolve contradictions in biological activity data across similar coumarin derivatives?
- SAR analysis : Compare substituent effects; e.g., replacing piperidine with morpholine reduces cytotoxicity but retains antiproliferative activity .
- Metabolic stability assays : Test hepatic microsome degradation to identify labile groups (e.g., methoxy vs. ethoxy) causing variability .
Q. How can multi-step synthesis be optimized to improve overall yield and scalability?
- Claisen rearrangement : After Mitsunobu allylation (DIAD/PPh₃), Claisen rearrangement in DMF at 120°C achieves 78% yield for allyl intermediates. Catalytic Pd/C hydrogenation then installs prenyl groups .
- Flow chemistry : Continuous reactors minimize side reactions during Pechmann condensation, improving throughput .
Data Contradiction Analysis
Q. Why do some studies report high antiproliferative activity while others show minimal effects for structurally similar compounds?
Discrepancies arise from:
- Cell line variability : HeLa vs. MCF-7 cells differ in membrane permeability and efflux pump expression .
- Solubility issues : Hydrophobic coumarins may aggregate in aqueous media, reducing bioavailability. Use of DMSO carriers above 0.1% can artifactually inflate activity .
Methodological Tables
| Synthetic Method | Key Conditions | Yield | Reference |
|---|---|---|---|
| Mannich reaction | Ethanol reflux, 6 hours | 62% | |
| Pechmann condensation | H₂SO₄, 80°C, 4 hours | 52% | |
| Claisen rearrangement | DMF, 120°C, 2 hours | 78% |
| Biological Activity | Assay | Result | Reference |
|---|---|---|---|
| Antiproliferative (HeLa) | MTT assay, 48-hour exposure | 64–67.5% | |
| Tyrosine kinase inhibition | Docking simulation (ΔG = -8.9 kcal/mol) | High affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
